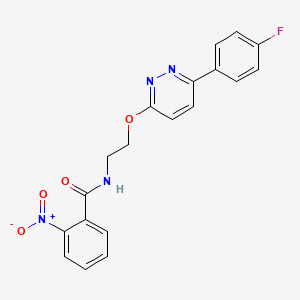![molecular formula C13H12ClNO4S2 B2926055 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797847-80-3](/img/structure/B2926055.png)
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene, a furan, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azetidine in the presence of a base to form the azetidine derivative. This intermediate is then reacted with furan-2-ylmethanesulfonyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group in the chlorothiophene moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene and furan moieties may play a role in binding to active sites, while the azetidine ring could influence the overall conformation and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-chlorothiophene-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.
Furan-2-ylmethanesulfonyl chloride: Another intermediate used in the synthesis.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Uniqueness
1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorothiophene and furan moieties, along with the azetidine ring, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNYKQWKQLXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2925972.png)
![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)
![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}propanoic acid](/img/structure/B2925976.png)



![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2925987.png)
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)



![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)

